(2-Amino-4-chloro-5-hydroxyphenyl)(phenyl)methanone
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Overview
Description
(2-Amino-4-chloro-5-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10ClNO2 It is a substituted benzophenone derivative, where the hydrogen atoms at the 2, 4, and 5 positions of the benzene ring are replaced by amino, chloro, and hydroxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-5-hydroxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol to obtain 2-amino-5-chlorophenol, which is then subjected to a condensation reaction with benzoyl chloride to form the desired product . Another method involves the use of 1-chloro-4-nitrobenzene, which is reduced using a bacterial strain to yield 2-amino-5-chlorophenol, followed by a similar condensation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-chloro-5-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzophenone derivatives, depending on the nucleophile used.
Scientific Research Applications
(2-Amino-4-chloro-5-hydroxyphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-chloro-5-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow the compound to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chloro group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
- (2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone
Uniqueness
(2-Amino-4-chloro-5-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both amino and hydroxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
62492-59-5 |
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Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
(2-amino-4-chloro-5-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO2/c14-10-7-11(15)9(6-12(10)16)13(17)8-4-2-1-3-5-8/h1-7,16H,15H2 |
InChI Key |
OKKOLIGNJYLYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)Cl)O |
Origin of Product |
United States |
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